molecular formula C12H13ClN2 B2941919 1-N-phenylbenzene-1,2-diamine hydrochloride CAS No. 7711-25-3

1-N-phenylbenzene-1,2-diamine hydrochloride

Cat. No.: B2941919
CAS No.: 7711-25-3
M. Wt: 220.7
InChI Key: QDAKPTLLVBBHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-phenylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C12H13ClN2. It is a derivative of benzene and is characterized by the presence of a phenyl group attached to a benzene ring with two amine groups in the ortho positions. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

The synthesis of 1-N-phenylbenzene-1,2-diamine hydrochloride can be achieved through several methods. One common synthetic route involves the reduction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to 1-N-phenylbenzene-1,2-diamine. This intermediate is subsequently converted to its hydrochloride salt . Industrial production methods often involve the use of transition metal catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-N-phenylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

2-N-phenylbenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAKPTLLVBBHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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